tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Overview
Description
tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative commonly used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its role as a building block in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of this compound are specific enzymes related to cancer and autoimmune disorders . By inhibiting these enzymes, it can effectively manage these conditions.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound, being a relatively stable and readily prepared organoboron reagent, participates in this process .
Biochemical Pathways
The SM cross-coupling reaction affects various biochemical pathways. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could influence its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of specific enzymes related to cancer and autoimmune disorders . This leads to a decrease in the progression of these conditions, making it an effective therapeutic option.
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of the SM cross-coupling reaction, which is central to the compound’s mode of action, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are frequently used.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Resulting from oxidation of the boronic ester group.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is utilized in the development of kinase inhibitors and other therapeutic agents. Its boronic ester group is particularly useful in the design of molecules that can interact with biological targets through reversible covalent bonding.
Industry
In the industrial sector, this compound is employed in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
Uniqueness
tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to its combination of a boronic ester group with a pyridine ring, which enhances its reactivity and versatility in synthetic applications. This makes it particularly useful in the synthesis of complex molecules where both boronic ester and pyridine functionalities are required.
Biological Activity
tert-Butyl (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its inhibition of key enzymes and its cytotoxic effects in various cell lines.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a pyridine ring and a dioxaborolane moiety. Its IUPAC name is:
tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
CAS Number: 1264282-48-5
Molecular Formula: C17H27BN2O4
Molecular Weight: 334.23 g/mol
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of GSK-3β (Glycogen Synthase Kinase 3 beta), a key regulatory enzyme involved in various cellular processes including metabolism and cell signaling.
Inhibitory Potency:
The compound exhibited competitive inhibition with an IC50 value of approximately 8 nM , indicating strong potency against GSK-3β. This suggests its potential utility in therapeutic applications targeting diseases such as diabetes and cancer where GSK-3β plays a crucial role .
2. Cytotoxicity Studies
Cytotoxicity assays were performed on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that:
- At concentrations up to 100 µM , the compound did not significantly reduce cell viability in HT-22 cells.
- However, some derivatives showed reduced viability at higher concentrations, suggesting a dose-dependent effect .
The following table summarizes the cytotoxic effects observed:
Compound | Cell Line | Concentration (µM) | % Cell Viability |
---|---|---|---|
tert-butyl carbamate | HT-22 | 0.1 | 95% |
tert-butyl carbamate | HT-22 | 10 | 90% |
tert-butyl carbamate | BV-2 | 50 | 85% |
tert-butyl carbamate | BV-2 | 100 | 80% |
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with specific binding sites on target proteins such as GSK-3β. The presence of the dioxaborolane group may enhance its binding affinity and selectivity towards these targets.
Case Studies
In a recent study published in MDPI's Molecules journal, researchers explored various structural modifications of similar compounds and their impact on biological activity. The findings emphasized the importance of substituent groups in modulating enzyme inhibition and cytotoxicity profiles .
Properties
IUPAC Name |
tert-butyl N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-10-19-13(12(11)20-14(21)22-15(2,3)4)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUEZDXNKIRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694465 | |
Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310385-05-7 | |
Record name | Carbamic acid, N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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